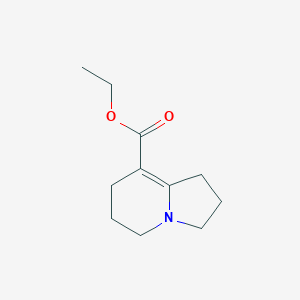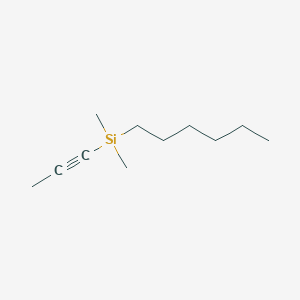
5-(Ethylsulfanyl)-1,3-dihydro-2H-benzimidazole-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Ethylsulfanyl)-1,3-dihydro-2H-benzimidazole-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)-1,3-dihydro-2H-benzimidazole-2-thione typically involves the reaction of 2-mercaptobenzimidazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, is also being explored to make the process more sustainable.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the ethylsulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
作用机制
The mechanism of action of 5-(Ethylsulfanyl)-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The sulfur atom in the compound can form strong interactions with metal ions, which is crucial for its activity as an enzyme inhibitor. Additionally, the compound can disrupt cellular processes by interacting with DNA or proteins.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Mercaptobenzimidazole: Similar structure but with a thiol group instead of an ethylsulfanyl group.
Thiazoles: Another class of sulfur-containing heterocycles with diverse biological activities.
Uniqueness
5-(Ethylsulfanyl)-1,3-dihydro-2H-benzimidazole-2-thione is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and biological activities. This modification can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
属性
CAS 编号 |
91168-08-0 |
|---|---|
分子式 |
C9H10N2S2 |
分子量 |
210.3 g/mol |
IUPAC 名称 |
5-ethylsulfanyl-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2S2/c1-2-13-6-3-4-7-8(5-6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12) |
InChI 键 |
IGVYIBRBKUIELA-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=CC2=C(C=C1)NC(=S)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


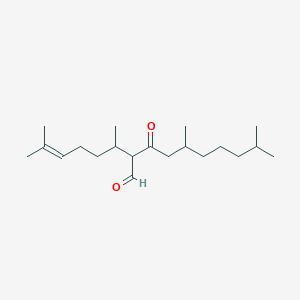
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)
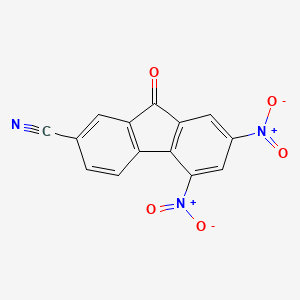
![(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14361446.png)


![1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene](/img/structure/B14361466.png)
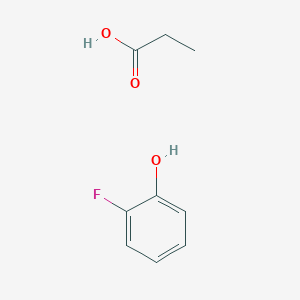

![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)

